

22-Hydroxycholesterol: A Versatile Tool for Interrogating Nuclear Receptor Signaling

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Compound of Interest

Compound Name: **22-Hydroxycholesterol**

Cat. No.: **B121481**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

22-Hydroxycholesterol (22-HC) is a naturally occurring oxysterol, an oxidized derivative of cholesterol, that has emerged as a critical tool for studying the intricate signaling pathways governed by nuclear receptors. These ligand-activated transcription factors play pivotal roles in a myriad of physiological processes, including lipid metabolism, inflammation, and immunity. 22-HC, with its two primary isomers, 22(R)-hydroxycholesterol and 22(S)-hydroxycholesterol, exhibits distinct and potent activities on key nuclear receptors, primarily the Liver X Receptors (LXR α and LXR β) and the Retinoic acid receptor-related Orphan Receptor gamma t (ROR γ t). This document provides detailed application notes and experimental protocols to facilitate the use of **22-hydroxycholesterol** as a chemical probe to dissect and modulate nuclear receptor signaling in a research and drug development setting.

Key Applications

- Selective Activation of Liver X Receptors (LXRs): 22(R)-hydroxycholesterol is a well-characterized agonist of both LXR α and LXR β , initiating the transcription of genes involved in reverse cholesterol transport and lipid metabolism.
- Modulation of ROR γ t Activity: 22(R)-hydroxycholesterol has been identified as an agonist of ROR γ t, a master regulator of T helper 17 (Th17) cell differentiation and IL-17 production.

Conversely, other oxysterols have been shown to act as inverse agonists, highlighting the nuanced regulation of this receptor.

- Dissecting Nuclear Receptor-Coregulator Interactions: **22-hydroxycholesterol** can be employed to study the ligand-dependent recruitment of coactivators and corepressors to nuclear receptors, a fundamental step in transcriptional regulation.
- Cell-Based Assay Development: Due to its defined activity, **22-hydroxycholesterol** serves as an excellent positive control in the development and validation of cell-based assays for screening novel nuclear receptor modulators.

Quantitative Data Summary

The following tables summarize the quantitative data for the activity of **22-hydroxycholesterol** isomers on LXR and ROR γ t, providing a reference for experimental design.

Table 1: Activity of **22-Hydroxycholesterol** on Liver X Receptors (LXRs)

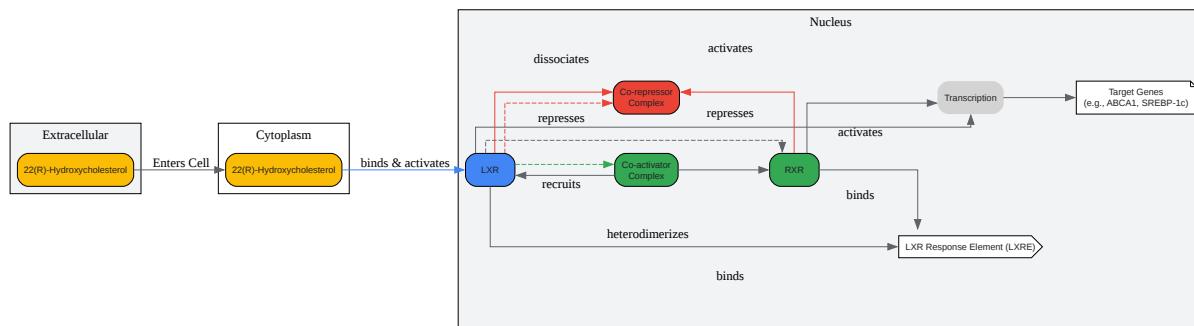
| Compound | Receptor | Assay Type | Activity | EC50 | Target Gene | Fold Induction | Cell Type |
|--------------------------|--------------------|---------------------|------------|------------------------|-------------|----------------|---|
| 22(R)-Hydroxycholesterol | LXR α/β | Luciferase Reporter | Agonist | ~325 nM ^[1] | ABCA1 | >2-fold | Human Fibroblasts, Brain Cells ^[2] [3] |
| 22(R)-Hydroxycholesterol | LXR α/β | Gene Expression | Agonist | - | EEPD1 | Log2(1.5-2) | THP-1 Macrophages ^[1] |
| 22(S)-Hydroxycholesterol | LXR α/β | - | Antagonist | - | - | - | - |

Table 2: Activity of **22-Hydroxycholesterol** on Retinoic acid receptor-related Orphan Receptor gamma t (RORyt)

| Compound | Receptor | Assay Type | Activity | EC50 | Target Gene | Fold Induction/Inhibition | Cell Type |
|---------------------------------------|----------|----------------------------|-----------------|--------------|-------------|---------------------------|-------------------------------|
| 22(R)-Hydroxycholesterol | RORyt | Coactivator or Recruitment | Agonist | ~20-40 nM[4] | - | - | - |
| 22(R)-Hydroxycholesterol | RORyt | Th17 Differentiation | Agonist | - | IL-17A | Enhancement[5] | Mouse & Human CD4+ T cells[6] |
| Other Oxysterols (e.g., 7-oxygenated) | RORyt | Luciferase Reporter | Inverse Agonist | - | - | Repression[7] | HEK293 cells[7] |

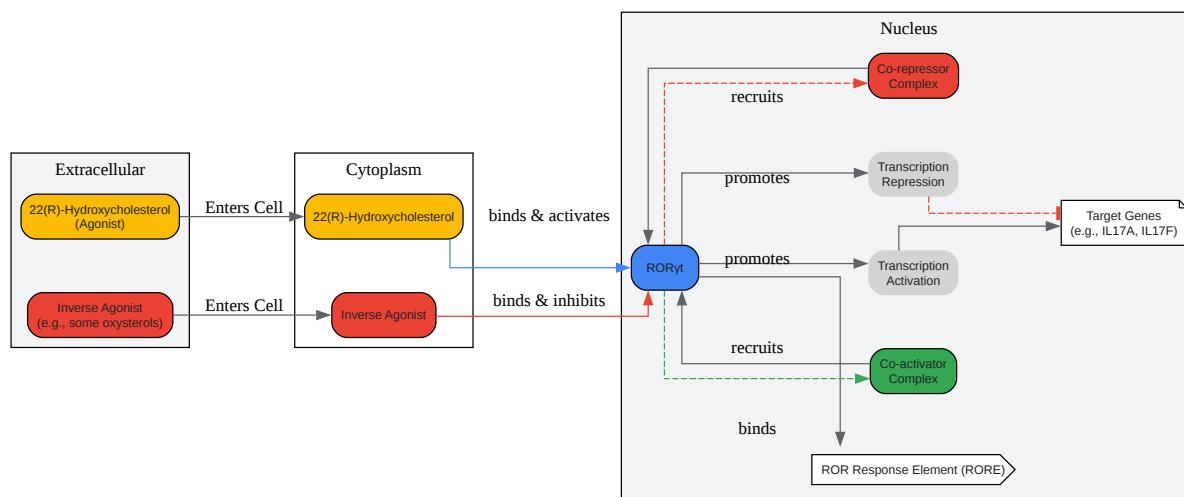
Signaling Pathways

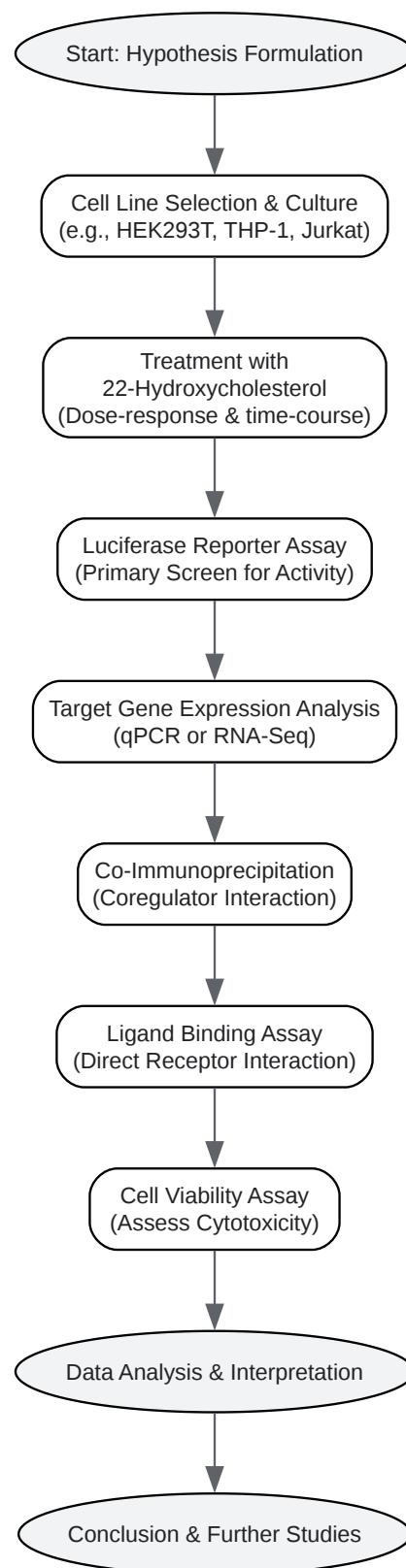
To visualize the mechanism of action of **22-hydroxycholesterol**, the following diagrams illustrate the canonical signaling pathways for LXR and RORyt.



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LXR Signaling Pathway Activation by 22(R)-Hydroxycholesterol.



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